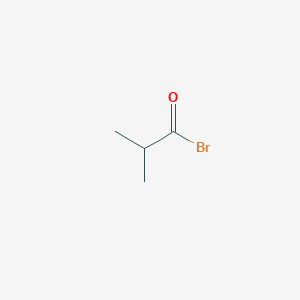

Isobutyryl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNCZFQYZKPYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334314 | |

| Record name | Isobutyryl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-37-0 | |

| Record name | Isobutyryl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyryl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl bromide (C₄H₇BrO) is a reactive acyl bromide widely utilized in organic synthesis as a versatile building block for the introduction of the isobutyryl group. Its high electrophilicity at the carbonyl carbon makes it a potent reagent for a variety of nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and other carbonyl derivatives. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safe handling of this compound, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a thorough analysis of its spectroscopic characteristics.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that is highly sensitive to moisture.[1][2] It is crucial to handle this reagent under anhydrous conditions to prevent its rapid hydrolysis to isobutyric acid and hydrobromic acid. It is miscible with many common organic solvents, including ethers, chloroform, and acetone.[3][4]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₄H₇BrO | [2] | |

| Molecular Weight | 151.00 | g/mol | [2] |

| CAS Number | 2736-37-0 | [2] | |

| Appearance | Colorless to pale yellow liquid | [5] | |

| Odor | Pungent | [5] | |

| Boiling Point | 117 | °C | [N/A] |

| Density | 1.41 | g/cm³ at 20 °C | [N/A] |

| Flash Point | 48 | °C | [1] |

| Refractive Index | ~1.435 | [6] | |

| Solubility | Soluble in ether, chloroform, acetone. Reacts with water. | [3][4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of isobutyric acid with a brominating agent. Phosphorus tribromide (PBr₃) is a frequently used reagent for this transformation.

Experimental Protocol: Synthesis from Isobutyric Acid

This protocol is adapted from standard procedures for the synthesis of acyl bromides from carboxylic acids.

Materials:

-

Isobutyric acid

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, place isobutyric acid (1.0 equivalent) dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

The this compound can be isolated and purified by fractional distillation. The product will distill at approximately 117 °C.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Phosphorus tribromide is corrosive and reacts violently with water. This compound is also corrosive and flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is highly susceptible to attack by nucleophiles. This reactivity makes it an excellent reagent for introducing the isobutyryl moiety into a wide range of molecules.

Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion as a good leaving group, to yield the acylated product.

3.1.1. Esterification: this compound reacts readily with alcohols to form esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrobromic acid byproduct.

3.1.2. Amide Formation: The reaction of this compound with primary or secondary amines yields the corresponding amides. Similar to esterification, a base is often used to scavenge the HBr produced.

Experimental Protocols for Key Reactions

3.2.1. Protocol: Synthesis of N-Piperidinylisobutyramide

This protocol outlines the reaction of this compound with a secondary amine, piperidine (B6355638).

Materials:

-

This compound

-

Piperidine

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice-water bath.

-

Slowly add this compound (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica (B1680970) gel.

3.2.2. Protocol: Synthesis of Isopropyl Isobutyrate

This protocol describes the esterification of this compound with isopropanol (B130326).

Materials:

-

This compound

-

Isopropanol

-

Pyridine

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve isopropanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath.

-

Slowly add this compound (1.1 equivalents) dropwise with stirring.

-

After the addition, allow the reaction to stir at room temperature for 2 hours.

-

Filter the reaction mixture to remove the pyridinium (B92312) hydrobromide salt.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude ester.

-

Purify by distillation if necessary.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds in a Friedel-Crafts reaction to form aryl isopropyl ketones.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals:

-

A doublet corresponding to the six equivalent methyl protons (-(CH₃)₂).

-

A septet corresponding to the single methine proton (-CH).

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.2 ppm | Doublet | 6H | (CH₃)₂CH- |

| ~3.0 ppm | Septet | 1H | (CH₃)₂CH- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display three distinct signals:

| Chemical Shift (δ) | Assignment |

| ~20 ppm | (CH₃)₂CH- |

| ~45 ppm | (CH₃)₂CH- |

| ~170 ppm | -C(O)Br |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³) |

| ~1790 | Very Strong | C=O stretch (acyl bromide) |

| ~1470, ~1390 | Medium | C-H bend |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns include the loss of the bromine atom and the cleavage of the isopropyl group.

Handling, Storage, and Disposal

Given its reactivity and hazardous nature, this compound must be handled with care.

Safe Handling Procedures

-

Always work in a well-ventilated fume hood.[2]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[2]

-

Keep away from sources of ignition as it is a flammable liquid.[1]

-

Avoid contact with skin and eyes, as it is corrosive and can cause severe burns.[1]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from water and incompatible materials such as strong bases and oxidizing agents.[7]

-

The use of a corrosion-resistant container is recommended.[1]

Quenching and Disposal

Unused this compound should be quenched before disposal. This can be done by slowly and carefully adding the this compound to a stirred, cooled solution of a weak nucleophile, such as isopropanol, in an inert solvent. The resulting mixture can then be neutralized and disposed of in accordance with local regulations. All waste materials should be treated as hazardous waste.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the isobutyryl group in the development of pharmaceuticals and other fine chemicals. Its high reactivity necessitates careful handling and storage procedures. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound(2736-37-0) 13C NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of Isobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of isobutyryl bromide, a valuable reagent in organic synthesis. The document details the primary synthetic methodology, experimental protocols, and purification techniques, supported by quantitative data and procedural diagrams to ensure clarity and reproducibility for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (2-methylpropanoyl bromide) is a reactive acyl bromide commonly employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility lies in its ability to introduce the isobutyryl group into various molecules, a key structural motif in numerous biologically active compounds. The most common and efficient laboratory-scale synthesis involves the reaction of isobutyric acid with phosphorus tribromide (PBr₃). This guide will focus on this established method.

Synthesis of this compound

The synthesis of this compound from isobutyric acid is achieved through the use of a brominating agent, with phosphorus tribromide being a preferred reagent. The reaction proceeds via the conversion of the carboxylic acid to the more reactive acyl bromide.

Chemical Reaction Pathway

The overall chemical transformation is as follows:

3 (CH₃)₂CHCOOH + PBr₃ → 3 (CH₃)₂CHCOBr + H₃PO₃

Isobutyric Acid + Phosphorus Tribromide → this compound + Phosphorous Acid

This reaction is typically performed by the slow addition of phosphorus tribromide to isobutyric acid, often with cooling to control the exothermic nature of the reaction.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl bromides using phosphorus tribromide.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide (B78521) solution to neutralize HBr gas)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Distillation apparatus (simple or fractional, depending on desired purity)

-

Separatory funnel

Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (approx.) | Volume/Mass |

| Isobutyric Acid | 88.11 | 3.0 | 264.3 g |

| Phosphorus Tribromide | 270.69 | 1.0 | 270.7 g |

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Reaction:

-

Charge the flask with isobutyric acid.

-

Begin stirring and cool the flask in an ice-water bath.

-

Slowly add phosphorus tribromide from the dropping funnel to the stirred isobutyric acid over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10°C during the addition to control the exothermic reaction and minimize side products.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to 50-60°C for 1-2 hours to ensure the reaction goes to completion. Hydrogen bromide gas will be evolved during this process and should be trapped.

-

-

Isolation of Crude Product:

-

Allow the reaction mixture to cool to room temperature. Two layers may be visible: the upper layer of this compound and the lower, dense layer of phosphorous acid.

-

Set up a simple distillation apparatus and carefully distill the crude this compound directly from the reaction flask. The phosphorous acid by-product is non-volatile and will remain in the flask.

-

Purification of this compound

The crude this compound obtained from the initial distillation can be further purified by fractional distillation to remove any remaining starting material or other impurities.

Procedure:

-

Fractional Distillation:

-

Transfer the crude this compound to a clean, dry distillation flask.

-

Assemble a fractional distillation apparatus with a short fractionating column (e.g., a Vigreux column).

-

Carefully distill the liquid, collecting the fraction that boils at the appropriate temperature.

-

Purification Workflow Diagram:

Caption: Workflow for the purification of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Reactants | |

| Isobutyric Acid | 3.0 mol |

| Phosphorus Tribromide | 1.0 mol |

| Reaction Conditions | |

| PBr₃ Addition Temperature | < 10°C |

| Post-reaction Heating | 50-60°C for 1-2 hours |

| Product Information | |

| Theoretical Yield | ~453 g |

| Expected Yield | 75-90% |

| Boiling Point (atm) | 114-116°C |

| Molecular Weight | 151.00 g/mol |

| Appearance | Colorless to pale yellow fuming liquid |

Safety and Handling

-

This compound is corrosive and a lachrymator. It reacts with water to produce hydrogen bromide gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Phosphorus tribromide is also corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

The reaction evolves hydrogen bromide (HBr) gas , which is toxic and corrosive. Ensure the apparatus is properly vented to a scrubbing system.

Conclusion

The synthesis of this compound from isobutyric acid and phosphorus tribromide is a reliable and high-yielding method suitable for laboratory and pilot-scale production. Careful control of the reaction temperature and adherence to anhydrous conditions are critical for achieving high yields and purity. The purification via fractional distillation provides a product of sufficient quality for use in further synthetic applications, including the development of novel pharmaceutical agents.

An In-depth Technical Guide to the Mechanism of Isobutyryl Bromide Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core mechanisms governing acylation reactions involving isobutyryl bromide. As a highly reactive acyl halide, this compound is a versatile reagent in organic synthesis, crucial for creating carbon-carbon and carbon-heteroatom bonds in the development of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This document details the primary mechanistic pathways, presents quantitative data, outlines experimental protocols, and illustrates key processes through detailed diagrams to support advanced research and development.

Core Acylation Mechanisms

This compound participates in acylation reactions primarily through electrophilic aromatic substitution and nucleophilic acyl substitution. The specific mechanism is dictated by the substrate being acylated.

The Friedel-Crafts acylation is a fundamental method for attaching an isobutyryl group to an aromatic ring.[3] The reaction proceeds via electrophilic aromatic substitution and requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate the reactive electrophile.[4][5]

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the bromine atom of this compound.

-

Cleavage and Stabilization: This coordination facilitates the cleavage of the carbon-bromine bond, forming a resonance-stabilized acylium ion. This ion is the key electrophile.

-

Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring, forming a cyclohexadienyl cation intermediate, which temporarily disrupts the ring's aromaticity.[4]

-

Restoration of Aromaticity: A base (typically the Lewis acid complex) removes a proton from the ring, restoring aromaticity and regenerating the catalyst. The final product is an aryl ketone.[4]

Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated, which prevents further acylation reactions.[6]

References

Spectroscopic Profile of Isobutyryl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isobutyryl bromide (C₄H₇BrO), a key reagent in organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methine proton and the methyl protons.

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 1 | ~3.1 - 3.3 | Septet | ~7 Hz | 1H | CH |

| 2 | ~1.3 - 1.5 | Doublet | ~7 Hz | 6H | (CH₃)₂ |

Note: Predicted values based on typical chemical shifts for similar structures. Experimental values may vary slightly.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~170 - 175 | C=O (Carbonyl) |

| 2 | ~50 - 55 | CH |

| 3 | ~20 - 25 | CH₃ |

Note: Predicted values based on typical chemical shifts for similar structures. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O Stretch (Acyl Bromide) |

| 2980 - 2870 | Medium-Strong | C-H Stretch (Alkyl) |

| 1470 - 1450 | Medium | C-H Bend (Alkyl) |

| ~750 - 550 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The mass spectrum is characterized by the molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 150/152 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 107/109 | Moderate | [M - C₃H₇]⁺ |

| 79/81 | Moderate | [Br]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ (Isopropyl cation) |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a reactive liquid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Due to the reactive nature of acyl halides, all glassware (NMR tube, pipette) must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

-

In a dry nitrogen-filled glove box or using Schlenk line techniques, add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃, stored over molecular sieves) to a clean, dry NMR tube.

-

Using a dry microliter syringe, add 1-2 drops of this compound to the NMR tube.

-

Cap the NMR tube securely and gently invert to mix.

Data Acquisition (¹H and ¹³C NMR):

-

Record the spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean and dry. Record a background spectrum of the clean, empty ATR crystal.

-

In a fume hood, carefully place a small drop of this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

After analysis, immediately and carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane (B92381) or chloroform) followed by isopropanol, ensuring all traces of the reactive bromide are removed.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

This compound is a volatile liquid and can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the liquid is placed in a capillary tube, which is then inserted into the ion source.

-

For GC-MS, a dilute solution of this compound in a volatile, inert solvent (e.g., hexane) is injected into the GC. The GC column separates the compound from the solvent before it enters the mass spectrometer.

Data Acquisition:

-

The sample is ionized using a standard electron energy of 70 eV.

-

The mass analyzer is scanned over a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

-

The resulting mass spectrum is recorded, showing the relative abundance of each ion as a function of its mass-to-charge ratio.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Navigating the Matrix: A Technical Guide to the Solubility of Isobutyryl Bromide in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyryl bromide in common organic solvents. Due to the reactive nature of this acyl halide, particularly its vigorous reaction with protic solvents, quantitative solubility data is notably scarce in publicly available literature. Consequently, this document emphasizes a qualitative understanding of solubility, critical reactivity considerations, and a detailed experimental protocol for determining solubility or miscibility under controlled, anhydrous conditions.

Core Concepts: Understanding the Solubility Profile of this compound

This compound is a polar, aprotic molecule. Its solubility in organic solvents is governed by the principle of "like dissolves like," but is critically constrained by its high reactivity. As an acyl halide, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the dominant factor when considering its solubility in protic solvents.

Inert Aprotic Solvents: In non-protic solvents that lack acidic protons, this compound is expected to be miscible or highly soluble. These solvents do not react with the acyl bromide and can effectively solvate it. This category includes:

-

Nonpolar aprotic solvents: such as alkanes (hexane, heptane) and aromatic hydrocarbons (benzene, toluene).

-

Polar aprotic solvents: such as ethers (diethyl ether, tetrahydrofuran), esters (ethyl acetate), ketones (acetone), and halogenated hydrocarbons (dichloromethane, chloroform). For some structurally similar acyl halides, miscibility with ether and benzene (B151609) has been noted.[1][2]

Protic Solvents: this compound reacts exothermically and often vigorously with protic solvents.[3][4] This is not a true dissolution but a chemical transformation. Therefore, these solvents are unsuitable for creating stable solutions of this compound.

-

Water: Reacts rapidly to form isobutyric acid and hydrobromic acid.[3][4]

-

Alcohols (e.g., methanol, ethanol): React to form the corresponding esters (e.g., methyl isobutyrate, ethyl isobutyrate).

-

Primary and Secondary Amines: React to form amides.

Data Presentation: Qualitative Solubility and Reactivity Matrix

The following table summarizes the expected qualitative solubility and reactivity of this compound in a range of common organic solvents, based on established chemical principles for acyl halides.

| Solvent Class | Representative Solvents | Expected Solubility/Reactivity |

| Nonpolar Aprotic | Hexane, Heptane, Benzene, Toluene | Miscible/Soluble. These solvents are non-reactive and can solvate this compound through van der Waals interactions.[1][2] |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | Miscible/Soluble. These solvents are generally non-reactive under anhydrous conditions and are good solvents for acyl halides.[1] |

| Protic | Water, Methanol, Ethanol | Reactive. Reacts, often violently, to form isobutyric acid or the corresponding ester. Not suitable for dissolution.[3][4] |

Experimental Protocol: Determination of Solubility/Miscibility of this compound

Given the reactivity of this compound, particularly its moisture sensitivity, the determination of its solubility must be conducted under strictly anhydrous conditions. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing its solubility in aprotic organic solvents.

Objective: To determine the miscibility or approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature (e.g., room temperature).

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., freshly distilled from a suitable drying agent)

-

Oven-dried glassware (e.g., graduated cylinders, vials with septa)

-

Inert gas supply (e.g., nitrogen or argon) with a manifold

-

Syringes and needles (oven-dried)

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation:

-

All glassware should be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator over a drying agent.

-

The experiment should be conducted under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

-

-

Qualitative Miscibility Test:

-

In a dry vial under an inert atmosphere, add a known volume of the anhydrous solvent (e.g., 1 mL).

-

Using a dry syringe, add an equal volume of this compound to the solvent.

-

Observe if the two liquids form a single, homogeneous phase. If they do, they are considered miscible.

-

-

Semi-Quantitative Solubility Determination (if not miscible):

-

To a known volume of the anhydrous solvent (e.g., 5 mL) in a vial with a magnetic stir bar, add a small, known volume of this compound (e.g., 0.1 mL) via syringe.

-

Stir the mixture at a constant temperature.

-

Observe for complete dissolution (a clear, single phase).

-

Continue adding small, known increments of this compound until a persistent second phase (undissolved liquid) or turbidity is observed.

-

The approximate solubility can be calculated based on the total volume of this compound that dissolved in the known volume of the solvent.

-

Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Ensure all equipment is dry to prevent violent reactions.

-

Have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available for spills.

Visualization of Experimental Workflow

The logical flow for assessing the solubility of a reactive compound like this compound is depicted in the following diagram.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on Thermodynamic and Kinetic Data for Isobutyryl Bromide Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for reactions involving isobutyryl bromide (2-methylpropanoyl bromide). It is designed to be a valuable resource for professionals in research, science, and drug development, offering structured data, detailed experimental protocols, and visual representations of key chemical processes.

Thermodynamic Properties of this compound

Thermodynamic data is crucial for understanding the energy changes, feasibility, and equilibrium position of chemical reactions. The following table summarizes the key thermodynamic properties of this compound.

| Property | Value | Units | Source |

| Molecular Formula | C₄H₇BrO | - | [1][2][3] |

| Molecular Weight | 151.002 | g/mol | [1][2][3] |

| Normal Boiling Point (Tboil) | 388 | K | [1] |

| Enthalpy of Vaporization (ΔvapH) | 45.7 | kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available in cited sources | kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Data not available in cited sources | kJ/mol | [4] |

Kinetic Data and Reaction Mechanisms

This compound is expected to react with various nucleophiles. The mechanism of these reactions (SN1 vs. SN2) will be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.[5][6] For instance, reactions with strong, unhindered nucleophiles in polar aprotic solvents would favor an SN2 pathway. Conversely, solvolysis in polar protic solvents might proceed through an SN1-like mechanism involving a stable acylium ion intermediate.

The following diagram illustrates the factors influencing the competition between SN1 and SN2 pathways for an acyl halide like this compound.

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate determination of thermodynamic and kinetic parameters. The following sections outline generalized methodologies applicable to the study of this compound reactions.

This protocol describes a general method for determining the rate of a reaction, such as the reaction of this compound with a nucleophile, by monitoring changes in absorbance over time.

Objective: To determine the rate law and rate constant of a reaction involving this compound.

Apparatus and Reagents:

-

UV-Vis spectrophotometer (e.g., HP 8452-A or similar)[7]

-

Quartz cuvettes (1.00 cm optical path)[7]

-

Stopped-flow apparatus (for fast reactions)[7]

-

Thermostatic water bath[7]

-

This compound

-

Reactants (e.g., nucleophile, acid/base catalyst)

-

Anhydrous solvent

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and the co-reactant(s) in a suitable anhydrous solvent. The ionic strength can be maintained with a non-reactive salt like NaClO₄ if necessary.[7]

-

Wavelength Selection: Identify a wavelength where one of the reactants or products has a unique absorbance, or where there is a significant change in absorbance as the reaction progresses.[7]

-

Kinetic Run:

-

Equilibrate the reactant solutions to the desired temperature using the water bath.

-

For slow to moderate reactions, quickly mix the reactants in the cuvette, place it in the temperature-controlled spectrophotometer, and begin recording absorbance at the chosen wavelength at regular time intervals.[7]

-

For fast reactions, use a stopped-flow instrument to ensure rapid mixing and data acquisition within seconds of reaction initiation.[7]

-

-

Data Analysis:

-

Convert absorbance data to concentration using the Beer-Lambert law.

-

Plot concentration versus time. The initial rate can be determined from the slope of this curve at time zero.[7]

-

To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping others constant and in excess (pseudo-first-order conditions).[7]

-

Plot the natural log of the rate versus the natural log of the concentration for each reactant to determine the order. The overall rate law and the rate constant (k) can then be established.[7]

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.[8]

-

This protocol outlines the use of isoperibol calorimetry to measure the enthalpy change (ΔH) of a reaction involving this compound.

Objective: To determine the enthalpy of reaction for an this compound transformation.

Apparatus and Reagents:

-

Isoperibol calorimeter[9]

-

High-precision thermometer

-

Stirrer

-

Data acquisition system

-

This compound

-

Co-reactant and solvent

Procedure:

-

Calorimeter Calibration: Calibrate the calorimeter by measuring the heat change associated with a reaction of known enthalpy or by using an electrical heater to determine the heat capacity of the system.

-

Reactant Preparation: Place a known amount of one reactant (e.g., the nucleophile in a suitable solvent) into the calorimeter vessel and allow it to reach thermal equilibrium. Place a known amount of this compound in a sealed ampoule within the calorimeter.

-

Reaction Initiation: Initiate the reaction by breaking the ampoule containing this compound, ensuring rapid mixing with the stirrer.

-

Temperature Monitoring: Record the temperature of the calorimeter contents at regular intervals before, during, and after the reaction until a stable final temperature is reached.

-

Data Analysis:

-

Plot temperature versus time. Extrapolate the pre- and post-reaction temperature curves to the time of mixing to determine the corrected temperature change (ΔT).

-

Calculate the total heat evolved or absorbed (q) using the equation: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and its contents.

-

The enthalpy of reaction (ΔH) is then calculated by dividing q by the number of moles of the limiting reactant.[9]

-

The following diagram illustrates a generalized workflow for these experimental procedures.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 2736-37-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. scielo.br [scielo.br]

- 8. One Part of Chemistry: Determination of the activation energy for the reaction of bromide and bromate ions in acid solution. [1chemistry.blogspot.com]

- 9. Calorimetric determination of the enthalpy of 1-butyl-3-methylimidazolium bromide synthesis: a key quantity in thermodynamics of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutyryl Bromide: Historical Context, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyryl bromide (2-methylpropanoyl bromide), a reactive acyl halide valuable in organic synthesis. The document details the historical context of its synthesis, provides detailed experimental protocols, and presents key quantitative data.

Historical Context and Discovery

The specific first synthesis of this compound is not prominently documented in historical chemical literature. However, its discovery is intrinsically linked to the broader development of acyl halide chemistry in the 19th century. The synthesis of acetyl bromide as early as 1863, through the reaction of glacial acetic acid with bromine and phosphorus, set a precedent for the preparation of this class of compounds.

The foundational method for synthesizing acyl bromides involves the treatment of a carboxylic acid with a brominating agent, most commonly phosphorus tribromide (PBr₃). This general transformation was well-established by the late 19th century. It is therefore highly probable that this compound was first prepared by applying this standard methodology to isobutyric acid during this period of systematic exploration of organic reactions. The overall reaction is as follows:

3 (CH₃)₂CHCOOH + PBr₃ → 3 (CH₃)₂CHCOBr + H₃PO₃

This method remains a cornerstone of acyl bromide synthesis due to its efficiency and broad applicability.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its precursor, isobutyric acid, are summarized in the table below for ease of comparison.

| Property | This compound | Isobutyric Acid |

| IUPAC Name | 2-methylpropanoyl bromide | 2-methylpropanoic acid |

| CAS Number | 2736-37-0 | 79-31-2 |

| Molecular Formula | C₄H₇BrO | C₄H₈O₂ |

| Molecular Weight | 151.00 g/mol | 88.11 g/mol |

| Boiling Point | 117 °C | 155 °C |

| Density | 1.41 g/cm³ | 0.95 g/cm³ |

| Appearance | Colorless to yellow liquid | Colorless liquid |

| Odor | Pungent | Unpleasant, rancid butter-like |

Key Synthetic Pathway and Mechanism

The synthesis of this compound from isobutyric acid using phosphorus tribromide proceeds through a well-understood nucleophilic acyl substitution mechanism. The reaction is initiated by the activation of the carboxylic acid's hydroxyl group by the electrophilic phosphorus atom of PBr₃. This is followed by a nucleophilic attack of the bromide ion.

Caption: Mechanism of Acyl Bromide Formation using PBr₃.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound from isobutyric acid using phosphorus tribromide.

4.1. Synthesis of this compound

-

Materials:

-

Isobutyric acid (≥99%)

-

Phosphorus tribromide (≥99%)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Ice bath

-

-

Procedure:

-

Set up the three-necked flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is thoroughly dried.

-

Charge the flask with isobutyric acid (1.0 eq).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) to the stirred isobutyric acid via the dropping funnel. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to reflux for 2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature.

-

Set up the apparatus for simple distillation and distill the crude this compound from the reaction mixture. The phosphorous acid byproduct will remain in the flask.

-

The collected distillate can be further purified by fractional distillation to obtain pure this compound.

-

-

Work-up and Purification:

-

The distilled product can be dissolved in anhydrous diethyl ether and washed carefully with ice-cold water to remove any remaining phosphorous acid.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

-

-

Yield:

4.2. Experimental Workflow Diagram

The logical flow of the synthesis and purification process is outlined below.

Caption: General experimental workflow for this compound synthesis.

Applications in Drug Development and Research

This compound is a highly reactive acylating agent and a key intermediate in organic synthesis. Its utility in the pharmaceutical and life sciences sectors includes:

-

Synthesis of Esters and Amides: It readily reacts with alcohols and amines to form isobutyrate esters and amides, which are functional groups present in numerous biologically active molecules.

-

Friedel-Crafts Acylation: It can be used to introduce an isobutyryl group onto aromatic rings, a common step in the synthesis of more complex pharmaceutical scaffolds.

-

Intermediate for α-functionalization: The corresponding enolate of an isobutyryl derivative can be used for further functionalization at the α-carbon, allowing for the construction of quaternary carbon centers.

Due to its high reactivity, this compound must be handled with care in a well-ventilated fume hood, as it is corrosive and reacts with moisture to release hydrogen bromide gas.

Isobutyryl bromide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on isobutyryl bromide, a key reagent in organic synthesis. It covers its chemical properties, synthesis, applications, and detailed experimental protocols, with a focus on data relevant to research and development.

Core Chemical Information

This compound, also known as 2-methylpropanoyl bromide, is a reactive acyl bromide widely used as an acylating agent in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2736-37-0 | [1] |

| Molecular Formula | C₄H₇BrO | [1] |

| Molecular Weight | 151.002 g/mol | |

| Appearance | Flammable liquid and vapor | [1] |

| Boiling Point | 117°C | |

| Density | 1.41 g/cm³ | |

| Flash Point | 48°C | |

| Synonyms | 2-methylpropanoyl bromide, Isobutyric acid bromide | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the bromination of isobutyric acid. A common method is the reaction of isobutyric acid with a brominating agent such as phosphorus tribromide (PBr₃).

Key Chemical Reactions and Applications

This compound is a versatile reagent primarily used for introducing the isobutyryl group into molecules. Its high reactivity makes it suitable for various transformations, most notably Friedel-Crafts acylation and esterification.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds.[2][3] this compound reacts with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones.[2][3]

Esterification

This compound readily reacts with alcohols to form isobutyrate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen bromide byproduct.

Experimental Protocols

The following are representative experimental protocols for reactions involving this compound. Note: These are general procedures and may require optimization for specific substrates and scales. Always conduct a thorough risk assessment before starting any chemical reaction.

Protocol for Friedel-Crafts Acylation of an Aromatic Compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and HBr), add the anhydrous aromatic compound and a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.

-

Acylating Agent Addition: Add a solution of this compound in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol for Esterification of an Alcohol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alcohol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) and add a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Acylating Agent Addition: Cool the mixture in an ice bath and add this compound dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Washing: Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]

Hazard Summary

| Hazard Class | Description |

| Flammability | Flammable liquid and vapor (Category 3)[1] |

| Corrosivity | May be corrosive to metals (Category 1). Causes severe skin burns and eye damage (Sub-category 1B).[1] |

| Eye Damage | Causes serious eye damage (Category 1)[1] |

| Reactivity | Reacts violently with water. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[1] Use explosion-proof equipment and non-sparking tools.[1]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[4]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[4]

-

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts violently with this compound.

-

Specific Hazards: Vapors may form explosive mixtures with air. Emits toxic fumes (hydrogen bromide) under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Storage

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5] Keep the container tightly closed and store in a corrosion-resistant container.[1]

References

A Theoretical Exploration of Isobutyryl Bromide Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl bromide, a branched alkyl halide, serves as a versatile reagent and building block in organic synthesis. Understanding the mechanistic intricacies of its reaction pathways is paramount for controlling product distribution and optimizing synthetic routes. This technical guide provides an in-depth analysis of the primary reaction pathways of this compound—nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2)—with a focus on theoretical calculations. While comprehensive computational data for all pathways of this compound are not extensively available in the public domain, this guide synthesizes existing theoretical data for the gas-phase elimination pathway and elucidates the expected mechanistic features for all pathways based on established principles of physical organic chemistry and computational studies of analogous systems. Detailed methodologies for experimental investigation and computational analysis are provided to empower researchers in their exploration of acyl bromide reactivity.

Introduction

This compound ((CH₃)₂CHCOBr) is a reactive chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is primarily dictated by the electrophilic carbonyl carbon and the adjacent carbon atom bearing the bromine atom. The competition between nucleophilic substitution and elimination reactions is a key feature of its chemistry, influenced by factors such as the nature of the nucleophile/base, solvent polarity, and temperature.

Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the energetics of transition states and intermediates. This guide delves into the theoretical underpinnings of this compound's reactivity, providing a framework for its rational application in chemical synthesis.

Reaction Pathways: A Theoretical Overview

The principal reaction pathways for this compound are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The preferred pathway is a consequence of a delicate balance of electronic and steric factors.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile.

-

SN2 Pathway (Bimolecular Nucleophilic Substitution): This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, the SN2 pathway is sterically hindered due to the presence of the two methyl groups on the α-carbon.

-

SN1 Pathway (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. The reaction rate is dependent only on the concentration of the substrate. This compound can form a relatively stable secondary carbocation, which can also undergo rearrangement to a more stable tertiary carbocation.

Elimination Reactions

Elimination reactions result in the formation of an alkene through the removal of a hydrogen atom and the bromide from adjacent carbon atoms.

-

E2 Pathway (Bimolecular Elimination): This is a concerted, one-step mechanism where a strong base removes a proton from a β-carbon simultaneously with the departure of the bromide leaving group. The reaction requires an anti-periplanar arrangement of the proton and the leaving group.

-

E1 Pathway (Unimolecular Elimination): This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. In a subsequent step, a weak base removes a β-proton to form the alkene. E1 reactions often compete with SN1 reactions.

Theoretical Calculations and Data Presentation

Computational chemistry provides quantitative insights into reaction energetics. The following table summarizes key thermodynamic and kinetic parameters for the gas-phase pyrolysis of this compound, a process that proceeds via an elimination pathway.

| Reaction Pathway | Method/Basis Set | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) |

| Gas-Phase Elimination | DFT/B3LYP/6-31G* | 205.4 | 75.3 | 195.8 |

Data obtained from a computational study on the gas-phase pyrolysis of this compound.

Mandatory Visualizations: Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Methodological & Application

Application Notes and Protocols: Isobutyryl Bromide in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones. These ketones often serve as key intermediates in the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).

Among the various acylating agents, isobutyryl bromide is a reactive acyl halide that can be effectively employed to introduce the isobutyryl group onto aromatic substrates. The resulting isobutyryl-substituted aromatic compounds are valuable precursors in the synthesis of various target molecules. A significant advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, which prevents over-acylation (polyacylation). Furthermore, the acylium ion intermediate formed during the reaction is resonance-stabilized and does not typically undergo rearrangement, leading to predictable and regioselective products.

These application notes provide a comprehensive overview, experimental protocols, and relevant data for the use of this compound in Friedel-Crafts acylation reactions.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation with this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the isobutyrylium ion, which then attacks the electron-rich aromatic ring.

A typical experimental workflow for this reaction is outlined below:

Figure 1: A generalized experimental workflow for the Friedel-Crafts acylation using this compound.

Experimental Protocols

Below are detailed protocols for the Friedel-Crafts acylation of representative aromatic substrates using this compound.

Protocol 1: Synthesis of Isobutyrophenone from Benzene (B151609)

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (B1210297)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add this compound (1.0 equivalent) dropwise to the stirred suspension over 15 minutes.

-

After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain isobutyrophenone.

Protocol 2: Acylation of Anisole (B1667542) with this compound

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Anisole

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane/Ethyl Acetate for chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

-

Slowly add this compound (1.1 equivalents) to the suspension.

-

Add a solution of anhydrous anisole (1.0 equivalent) in anhydrous DCM dropwise over 30-45 minutes, keeping the internal temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

-

Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired p-isobutyrylanisole.

Quantitative Data

The yield and regioselectivity of the Friedel-Crafts acylation with this compound are influenced by the nature of the aromatic substrate, the Lewis acid catalyst, and the reaction conditions.

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Benzene | AlCl₃ | Benzene (solvent) | Reflux | 3 | Isobutyrophenone | 66-87 | [ChemicalBook, German Patent DE 3723079] |

| Toluene | AlCl₃ | DCM | 0 - RT | 3 | 4-Isobutyryltoluene (major) | ~75-85 (estimated) | General Knowledge |

| Anisole | AlCl₃ | DCM | 0 - RT | 3 | 4-Isobutyrylanisole | High (para-selective) | General Knowledge |

| Phenolic Compound | AlCl₃ | Not specified | Not specified | Not specified | Isobutyrylated Phenol | Not specified | [1] |

Note: Yields are highly dependent on the specific experimental conditions and purification methods.

Applications in Drug Development and Biological Systems

Aryl ketones synthesized via Friedel-Crafts acylation are crucial intermediates in the production of numerous pharmaceuticals. While direct applications of this compound in the synthesis of currently marketed blockbuster drugs are not as prominently documented as for other acyl halides, the isobutyryl moiety is present in various biologically active molecules.

For instance, the anti-inflammatory drug Nabumetone (B1676900) is a naphthylbutanone. While its commercial synthesis may follow different routes, the structural motif is accessible through Friedel-Crafts chemistry. The synthesis of nabumetone analogues for research and development could potentially involve the Friedel-Crafts acylation of a substituted naphthalene (B1677914) with a suitable acyl halide, followed by reduction.

Potential Signaling Pathway Modulation

Phenolic compounds, including those that can be synthesized and modified using Friedel-Crafts acylation, are known to modulate various intracellular signaling pathways, many of which are implicated in inflammatory diseases and cancer.[2][3] The introduction of an isobutyryl group can alter the lipophilicity and steric properties of a phenolic compound, potentially influencing its biological activity.

One of the key pathways often affected by phenolic compounds is the NF-κB (Nuclear Factor kappa B) signaling pathway , a central regulator of inflammation.

Figure 2: Potential inhibition of the NF-κB signaling pathway by an isobutyrylated phenolic compound.

The diagram illustrates that pro-inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer. The active NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. An isobutyrylated phenolic compound, synthesized via Friedel-Crafts acylation, could potentially inhibit this pathway, for instance, by inhibiting the activity of the IKK complex, thereby exerting anti-inflammatory effects.

Conclusion

The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of isobutyryl-substituted aromatic compounds. These products are valuable intermediates in the development of new chemical entities with potential applications in the pharmaceutical industry. The provided protocols and data serve as a practical guide for researchers in this field. Further exploration into the biological activities of isobutyrylated compounds may reveal novel therapeutic agents that modulate key signaling pathways involved in human diseases.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-acylation of Amines with Isobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the N-acylation of primary and secondary amines using isobutyryl bromide. This reaction is a fundamental transformation in organic synthesis, crucial for the introduction of the isobutyryl group into molecules, a common motif in pharmaceuticals and other biologically active compounds.

Introduction

N-acylation is a robust and widely utilized reaction for the formation of amide bonds. The reaction of an amine with an acyl halide, such as this compound, is a classic and efficient method to achieve this transformation. The resulting N-isobutyrylamides are important intermediates in drug discovery and development, as the isobutyryl moiety can influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. This protocol outlines a general procedure for the N-acylation of amines with this compound, applicable to a range of amine substrates.

Reaction Principle

The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the bromide leaving group, resulting in the formation of the corresponding N-isobutyrylamide. A base is typically added to neutralize the hydrogen bromide byproduct generated during the reaction.

Quantitative Data Summary

The following table summarizes representative yields for the N-acylation of various amines with this compound or similar acylating agents under typical reaction conditions.

| Amine Substrate | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Methoxyethylamine | 2-Bromoethanol* | Excess Amine | Neat | RT | - | 82 | [1] |

| Methyl 4-hydroxy-3-isopropylaminobenzoate | 2-Bromothis compound | - | Diisopropyl ether | RT | 16 | 81 | |

| L-Prolinamide | Chloroacetyl chloride | Sodium 2-ethylhexanoate | t-Butyl methyl ether | -15 | 1.25 | 95 | [2] |

| p-Toluidine | Acetic anhydride | - | Neat | RT | 0.25 | 92 |

Note: 2-Bromoethanol serves as a structural analogue to demonstrate the reactivity of a bromo-compound with an amine, forming a key intermediate.

Experimental Protocol

This protocol provides a detailed methodology for the N-acylation of a generic primary or secondary amine with this compound.

Materials

-

Amine (primary or secondary) (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (B128534) (TEA) or Pyridine (1.5 - 2.0 eq)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add this compound (1.2 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-isobutyrylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation of an amine with this compound.

Caption: General experimental workflow for the N-acylation of amines.

Signaling Pathway Diagram

The following diagram illustrates the general signaling pathway of the N-acylation reaction.

Caption: General mechanism of N-acylation of an amine.

References

Isobutyryl Bromide in Peptide Synthesis: A Non-Standard Protecting Group

Introduction

In the landscape of peptide synthesis, the selection of appropriate protecting groups is paramount to ensure the regioselective formation of amide bonds and to prevent unwanted side reactions. The most widely adopted strategies for the temporary protection of the α-amino group of amino acids are the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. While isobutyryl bromide, as an acyl halide, can react with primary amines to form amides, its use as a protecting group for the α-amino function in standard solid-phase or solution-phase peptide synthesis is not a common or established practice. This document provides an overview of standard protection strategies and explores the potential, albeit unconventional, use of the isobutyryl group, drawing parallels from its application in related fields.

Standard α-Amino Protecting Groups in Peptide Synthesis